molecular formula C15H20N2O4 B13545733 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid

Cat. No.: B13545733
M. Wt: 292.33 g/mol
InChI Key: BOJUVIGMOGYDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (BOC) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in acetonitrile solution using 4-dimethylaminopyridine as the base .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . The use of these systems ensures better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group protected by the BOC group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new benzodiazepine derivatives.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The BOC group serves as a protecting group for the amine, allowing for selective reactions at other functional groups. Upon deprotection, the amine can interact with various biological targets, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid is unique due to its benzodiazepine core structure, which imparts specific pharmacological properties. The presence of the BOC group allows for selective protection and deprotection, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-6-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-7-16-12-6-4-5-10(13(18)19)11(12)9-17/h4-6,16H,7-9H2,1-3H3,(H,18,19)

InChI Key

BOJUVIGMOGYDAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC=CC(=C2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.